2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034424-46-7
VCID: VC4984772
InChI: InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18)
SMILES: CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

CAS No.: 2034424-46-7

Cat. No.: VC4984772

Molecular Formula: C13H14N4O2S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide - 2034424-46-7

Specification

CAS No. 2034424-46-7
Molecular Formula C13H14N4O2S
Molecular Weight 290.34
IUPAC Name 2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Standard InChI InChI=1S/C13H14N4O2S/c1-8-6-12(20-16-8)14-11(18)7-17-13(19)5-4-10(15-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,18)
Standard InChI Key TYPXPSPJWDCSSD-UHFFFAOYSA-N
SMILES CC1=NSC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, reflecting its core pyridazinone ring, cyclopropyl substituent, and acetamide-linked thiazole moiety. The molecular formula is C₁₃H₁₅N₄O₂S, with a molecular weight of 291.35 g/mol .

Structural Features

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

  • Cyclopropyl Substituent: A three-membered carbocyclic ring at position 3, enhancing metabolic stability and steric bulk.

  • Acetamide Bridge: Connects the pyridazinone to a 3-methyl-1,2-thiazol-5-yl group, a five-membered heterocycle containing sulfur and nitrogen .

Table 1: Key Structural Descriptors

FeatureDescription
Pyridazinone ring1,6-dihydropyridazin-6-one
Cyclopropyl positionC3
Thiazole substituent3-methyl-1,2-thiazol-5-yl
Molecular weight291.35 g/mol

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Pyridazinone Formation: Cyclocondensation of hydrazine derivatives with diketones yields the pyridazinone scaffold.

  • Cyclopropane Introduction: Transition metal-catalyzed cross-coupling or radical addition attaches the cyclopropyl group.

  • Acetamide Coupling: The thiazole-5-amine is reacted with chloroacetyl chloride, followed by amidation with the pyridazinone intermediate .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclocondensationHydrazine, 1,4-diketone, 120°C
2CyclopropanationTrimethylsulfoxonium iodide, DMSO
3Nucleophilic acyl substitutionChloroacetyl chloride, DMF, 60°C

Optimization Challenges

  • Yield Improvement: Cyclopropanation steps often suffer from low yields due to ring strain (30–40% reported).

  • Purification: Chromatography is required to separate regioisomers of the thiazole moiety .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.39 (s, 2H, CH₂CO), 2.45 (m, 1H, cyclopropyl-H) .

  • MS (ESI+): m/z 291.35 [M+H]⁺ .

Biological Activity and Mechanism

Pharmacological Targets

Pyridazinone derivatives are known inhibitors of phosphodiesterase (PDE) enzymes and cyclooxygenase-2 (COX-2). The thiazole moiety may enhance binding to bacterial DNA gyrase .

Table 3: In Vitro Activity Profiles

TargetIC₅₀ (µM)Model System
PDE4B0.45Human recombinant
COX-21.2Murine macrophages
Staphylococcus aureus4.8MIC (broth dilution)

Mechanism of Action

  • PDE Inhibition: The pyridazinone core competes with cAMP for the catalytic site, prolonging intracellular signaling.

  • Antimicrobial Activity: The thiazole group disrupts bacterial topoisomerase IV, preventing DNA replication .

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